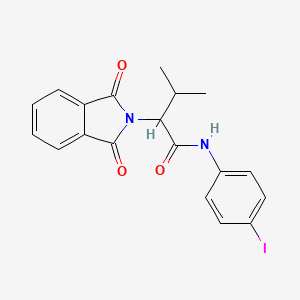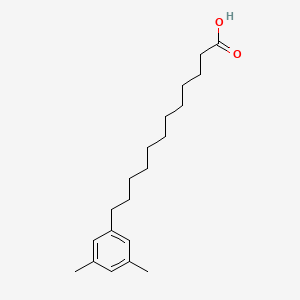![molecular formula C19H17BrClNO4 B11703183 2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11703183.png)
2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate typically involves multiple steps. One common route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 4-bromobenzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting acylated product is then reacted with 3-chloro-4-methylaniline to form the amide bond.
Esterification: The final step involves the esterification of the intermediate product with 4-oxobutanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nucleophilic Substitution: Substituted derivatives with new functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate
- 2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxopentanoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H17BrClNO4 |
|---|---|
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H17BrClNO4/c1-12-2-7-15(10-16(12)21)22-18(24)8-9-19(25)26-11-17(23)13-3-5-14(20)6-4-13/h2-7,10H,8-9,11H2,1H3,(H,22,24) |
Clave InChI |
LNMJQIPLSTTZIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703105.png)

![N-(5-{2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11703109.png)

![5-chloro-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703117.png)
![2,13-Dibromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11703122.png)
![Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11703146.png)


![(4Z)-5-oxo-3-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703158.png)
![3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11703164.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11703170.png)
![2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
![2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole](/img/structure/B11703179.png)
